

Diethyl 1H-pyrazole-3,5-dicarboxylate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: diethyl 1H-pyrazole-3,5-dicarboxylate

Cat. No.: B1212438

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CAS Number: 37687-24-4

This technical guide provides an in-depth overview of **Diethyl 1H-pyrazole-3,5-dicarboxylate**, a versatile heterocyclic compound with significant applications in pharmaceutical research, drug development, and materials science. This document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its chemical properties, synthesis, and key applications.

Core Properties and Data

Diethyl 1H-pyrazole-3,5-dicarboxylate is a stable, crystalline solid at room temperature. Its chemical structure, featuring a central pyrazole ring with two flanking ethyl carboxylate groups, makes it a valuable scaffold for the synthesis of a wide range of derivatives.

Physical and Chemical Properties

The key physical and chemical properties of **Diethyl 1H-pyrazole-3,5-dicarboxylate** are summarized in the table below for easy reference.

Property	Value
CAS Number	37687-24-4 [1]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₄ [1]
Molecular Weight	212.21 g/mol [1]
Appearance	Pale yellow crystalline powder [1]
Melting Point	51.0 to 55.0 °C [1]
Density	1.249 g/cm ³ [1]
Solubility	Soluble in methanol [1]
InChI Key	MBWXLICVQZUJOW-UHFFFAOYSA-N

Safety and Handling

Diethyl 1H-pyrazole-3,5-dicarboxylate is classified as a hazardous substance and requires careful handling in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	GHS07	Warning	H315: Causes skin irritation
Serious Eye Damage/Irritation	GHS07	Warning	H319: Causes serious eye irritation
Specific Target Organ Toxicity	GHS07	Warning	H335: May cause respiratory irritation

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Experimental Protocols

This section details the methodologies for the synthesis of **Diethyl 1H-pyrazole-3,5-dicarboxylate**, providing a foundation for its laboratory preparation.

Synthesis via 1,3-Dipolar Cycloaddition

A common and efficient method for the synthesis of the pyrazole core is through a 1,3-dipolar cycloaddition reaction. This can be achieved by reacting ethyl diazoacetate with an appropriate alkyne.

Materials:

- Ethyl diazoacetate
- Ethyl propiolate
- Anhydrous solvent (e.g., diethyl ether, THF)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl propiolate in the anhydrous solvent.
- Slowly add a solution of ethyl diazoacetate to the flask at room temperature with constant stirring. The reaction is often exothermic, and cooling may be necessary to maintain a controlled reaction rate.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield pure **Diethyl 1H-pyrazole-3,5-dicarboxylate**.^{[2][3]}

Synthesis via Esterification of 1H-Pyrazole-3,5-dicarboxylic Acid

An alternative route involves the esterification of the corresponding dicarboxylic acid. A detailed protocol for the analogous dimethyl ester synthesis is provided, which can be adapted by

substituting methanol with ethanol.[\[4\]](#)

Materials:

- 1H-Pyrazole-3,5-dicarboxylic acid
- Ethanol
- Thionyl chloride or a strong acid catalyst (e.g., concentrated sulfuric acid)
- Anhydrous solvent (e.g., ethanol)

Procedure:

- Suspend 1H-pyrazole-3,5-dicarboxylic acid in an excess of anhydrous ethanol in a round-bottom flask.
- Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Allow the mixture to cool to room temperature and then remove the excess ethanol under reduced pressure.
- The residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- Purification is achieved through recrystallization or column chromatography.

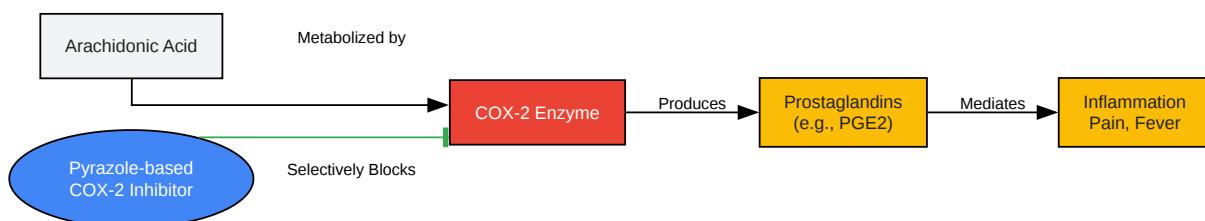
Applications in Drug Development and Materials Science

The unique structural features of **Diethyl 1H-pyrazole-3,5-dicarboxylate** make it a valuable building block in several areas of chemical research.

Synthesis of COX-2 Inhibitors

The pyrazole scaffold is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. **Diethyl 1H-pyrazole-3,5-dicarboxylate** serves as a versatile starting material for the synthesis of various pyrazole-based COX-2 inhibitors. The general synthetic workflow involves the modification of the pyrazole core through reactions such as N-alkylation and amidation to introduce the necessary pharmacophoric elements for selective COX-2 binding.[5][6][7][8][9]

The diagram below illustrates the conceptual role of pyrazole-based inhibitors in the arachidonic acid pathway.



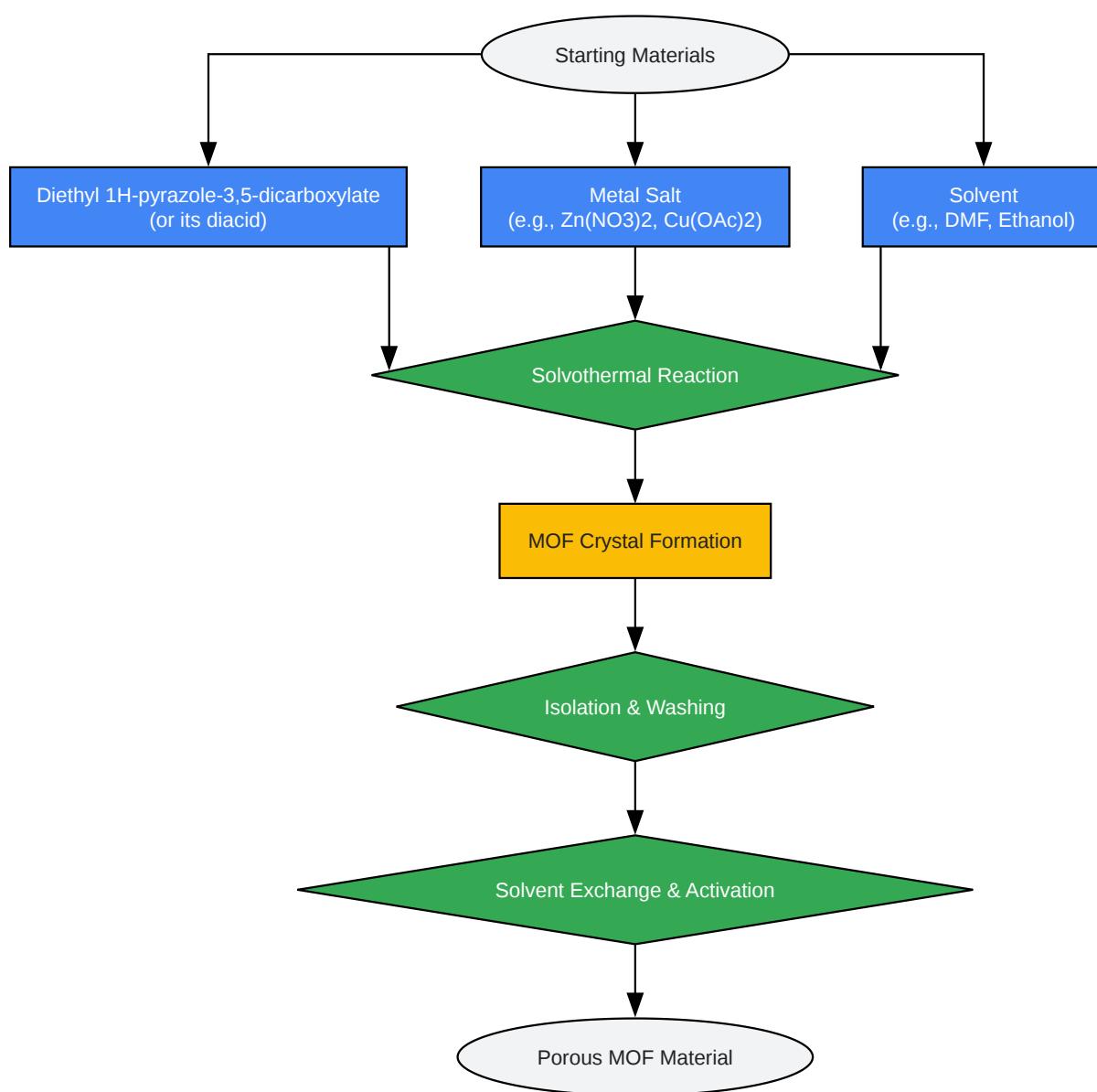
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Caption: Role of Pyrazole-based COX-2 Inhibitors in the Inflammatory Pathway.

Ligand in Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate groups in **Diethyl 1H-pyrazole-3,5-dicarboxylate** (or its hydrolyzed diacid form) can act as coordination sites for metal ions. This property makes it a valuable ligand for the synthesis of Metal-Organic Frameworks (MOFs).[10][11] MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The synthesis of pyrazolate-based MOFs typically involves the solvothermal reaction of a metal salt with the pyrazole-dicarboxylate ligand.

The following diagram outlines the general workflow for the synthesis of a pyrazolate-based MOF.



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Caption: General Workflow for Pyrazolate-based MOF Synthesis.

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